Tetrabutylammonium bifluoride

描述

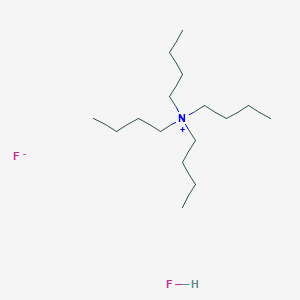

Structure

3D Structure of Parent

属性

IUPAC Name |

tetrabutylazanium;fluoride;hydrofluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.2FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;/h5-16H2,1-4H3;2*1H/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBDKVWQJKYIFF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.F.[F-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H37F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447386 | |

| Record name | Tetrabutylammonium bifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23868-34-0 | |

| Record name | Tetrabutylammonium bifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium Bifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Tetrabutylammonium Bifluoride

This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of Tetrabutylammonium bifluoride (TBABF), a versatile and highly valuable reagent in modern organic synthesis. We will delve into the practical aspects of its synthesis, rigorous characterization, safe handling, and key applications, moving beyond a simple recitation of facts to explain the causality behind the protocols.

Introduction: The Unique Role of this compound

This compound, with the chemical formula [N(C₄H₉)₄]⁺[HF₂]⁻, is a quaternary ammonium salt that serves as a soluble and mild source of the bifluoride ion (HF₂⁻) in organic solvents.[1] It is often favored over the more common Tetrabutylammonium fluoride (TBAF) for specific applications. While both are sources of fluoride, TBABF exhibits greater stability and is less basic and hygroscopic than TBAF.[1] This distinction is critical; the lower basicity of TBABF significantly minimizes competing elimination byproducts, which can be a major issue when using stronger bases like TBAF.[1] This property makes TBABF a more selective and often preferred reagent for delicate nucleophilic fluorination reactions.[1]

The bifluoride anion itself is a linear, centrosymmetric species featuring one of the strongest known hydrogen bonds, which contributes to its unique reactivity.[1] This guide will provide the necessary framework to synthesize, verify, and effectively utilize this powerful reagent in a laboratory setting.

Synthesis of this compound

The synthesis of TBABF can be approached through several pathways. A common and straightforward method involves the neutralization reaction between a tetrabutylammonium salt and a source of the bifluoride ion.[1] The following protocol details a representative procedure starting from Tetrabutylammonium hydroxide and hydrofluoric acid.

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis of TBABF via neutralization.

Experimental Protocol: Neutralization Synthesis

Disclaimer: This protocol involves the use of hydrofluoric acid (HF), which is extremely hazardous. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves (nitrile gloves are insufficient), a lab coat, and full-face protection. Ensure an HF-specific calcium gluconate antidote is readily available.

Materials:

-

Tetrabutylammonium hydroxide (TBAOH), 40% solution in methanol

-

Hydrofluoric acid (HF), 48% aqueous solution

-

Deionized water

-

Plastic labware (beakers, graduated cylinders, stirring rod) - Glassware must be avoided as HF attacks silica.

-

Magnetic stirrer and stir bar

-

Ice bath

-

pH meter or pH strips (calibrated for the expected range)

-

Rotary evaporator

-

High-vacuum pump with a Schlenk line or vacuum oven

-

Phosphorus pentoxide (P₂O₅)

Procedure:

-

Preparation: In a plastic beaker, place a calculated amount of the 40% TBAOH solution in methanol. Dilute it with a small volume of deionized water to ensure proper mixing and to moderate the reaction rate.

-

Neutralization: Place the beaker in an ice bath on a magnetic stirrer and begin gentle stirring. Slowly add the 48% HF solution dropwise. The reaction is exothermic, and maintaining a low temperature (0-5 °C) is crucial to prevent side reactions.

-

pH Monitoring: Continuously monitor the pH of the solution. The goal is to reach a neutral pH (approximately 6.5-7.0). Be cautious not to overshoot and make the solution acidic. The formation of the bifluoride ion [HF₂]⁻ is favored under these conditions from the reaction of fluoride F⁻ with excess HF.[2]

-

Solvent Removal: Once neutralization is complete, transfer the solution to a plastic round-bottom flask. Remove the methanol and water using a rotary evaporator. Keep the bath temperature below 40 °C to prevent thermal decomposition of the product.[3]

-

Drying: The resulting viscous liquid or solid is the crude TBABF. Transfer it to a suitable container for drying under high vacuum in the presence of a desiccant like P₂O₅ for 12-24 hours. This step is critical to remove residual water, as the compound is hygroscopic.[1]

-

Storage: Store the final product under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, away from moisture and acids.[4]

Characterization of this compound

Rigorous characterization is essential to confirm the identity and purity of the synthesized TBABF. The following techniques are standard for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation. For TBABF, ¹H, ¹³C, and ¹⁹F NMR spectra are all informative.

-

¹H NMR: The spectrum will be dominated by the signals from the tetrabutylammonium cation. The proton of the bifluoride anion is often not observed or appears as a very broad signal due to rapid exchange and quadrupolar effects.

-

¹³C NMR: This spectrum confirms the presence of the four distinct carbon environments in the tetrabutylammonium cation.

-

¹⁹F NMR: This is the most diagnostic spectrum. The bifluoride anion should give a characteristic signal. In some cases, a doublet may be observed due to coupling with the central hydrogen atom (¹JH-F).[5] The chemical shift is highly sensitive to the solvent and the presence of water.[1]

Table 1: Typical NMR Chemical Shifts for TBABF

| Nucleus | Group | Approximate Chemical Shift (ppm) | Solvent |

|---|---|---|---|

| ¹H NMR | -N-CH₂ - | ~3.2 | CDCl₃ |

| -CH₂-CH₂ - | ~1.6 | CDCl₃ | |

| -CH₂-CH₂ -CH₃ | ~1.4 | CDCl₃ | |

| -CH₃ | ~1.0 | CDCl₃ | |

| ¹³C NMR | -N-C H₂- | ~58.8 | CDCl₃ |

| -C H₂-CH₂- | ~24.1 | CDCl₃ | |

| -C H₂-CH₃ | ~19.8 | CDCl₃ | |

| -C H₃ | ~13.7 | CDCl₃ | |

| ¹⁹F NMR | [HF₂ ]⁻ | ~ -145 to -157 | Various |

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and instrument calibration. Data compiled from sources.[1][6]

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups, particularly the unique vibrations of the bifluoride anion. The bifluoride ion is linear and possesses key IR-active vibrational modes.[1]

Table 2: Key IR Absorptions for the Bifluoride Anion

| Vibrational Mode | Description | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| ν₂ | F-H-F Bending | ~1200 - 1250 |

| ν₃ | Antisymmetric H-F Stretching | ~1450 - 1600 |

Note: The exact positions of these bands can be influenced by the cation and the physical state of the sample. Data compiled from sources.[1][7]

Diagram of Key Ionic Structures

Caption: Structures of the tetrabutylammonium cation and bifluoride anion.

Titration for Fluoride Content

To quantify the concentration of a prepared TBABF solution, a titration can be performed. While methods for complex acid mixtures exist, a common approach for determining fluoride concentration is titration with a standardized lanthanum nitrate (La(NO₃)₃) solution, which precipitates lanthanum fluoride.[8][9] An ion-selective electrode can be used to detect the endpoint.[8] This serves as an excellent quality control check to verify the concentration of the active reagent.

Safety, Handling, and Properties

-

Physical Properties: TBABF is typically a colorless to reddish clear liquid or a low-melting solid.[1] It is hygroscopic and soluble in many organic solvents.[1][10]

-

Hazards: This compound is hazardous and causes severe skin burns and eye damage.[1] It must be handled with extreme care. Inhalation of vapors should be avoided.

-

Handling: Always work in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[11] Have an emergency plan and appropriate first aid materials (e.g., calcium gluconate for potential HF exposure) readily accessible.

-

Storage: Keep the container tightly closed under an inert gas (like nitrogen or argon) to protect it from moisture.[4] Store in a dry, well-ventilated area away from acids and sources of ignition.

Applications in Organic Synthesis

The unique properties of TBABF make it a superior reagent for several key transformations.

-

Nucleophilic Fluorination: TBABF is exceptionally effective for the conversion of alkyl triflates and other leaving groups to their corresponding alkyl fluorides.[1][12] This reaction is a cornerstone of organofluorine chemistry, crucial in the synthesis of pharmaceuticals and agrochemicals. Its mildness leads to high yields with minimal elimination side products.[1]

-

Halofluorination: When used with an N-halosuccinimide (e.g., NBS, NCS), TBABF facilitates the halofluorination of alkenes.[1][13] These reactions often proceed with high stereospecificity and regioselectivity.[1]

-

Desilylation: Like other fluoride sources, TBABF can be used as a desilylating agent to remove silyl protecting groups from alcohols and other functional groups.[1][14]

Conclusion

This compound is a powerful and selective fluorinating agent whose utility is derived from the balanced properties of the bifluoride anion and the solubility imparted by the tetrabutylammonium cation. Its synthesis via neutralization is straightforward, provided that stringent safety protocols, particularly concerning the handling of hydrofluoric acid, are observed. Proper characterization by NMR and IR spectroscopy is crucial to validate the product's identity and purity. By understanding the principles behind its synthesis and reactivity, researchers can confidently leverage TBABF to achieve challenging synthetic transformations with high efficiency and selectivity.

References

- 1. This compound|CAS 23868-34-0 [benchchem.com]

- 2. Bifluoride - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. テトラブチルアンモニウムビフルオリド | this compound | 23868-34-0 | 東京化成工業株式会社 [tcichemicals.com]

- 5. US7592486B2 - Anhydrous fluoride salts and reagents and methods for their production - Google Patents [patents.google.com]

- 6. Tetrabutylammonium fluoride(429-41-4) 1H NMR spectrum [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. finishing.com [finishing.com]

- 9. xylemanalytics.com [xylemanalytics.com]

- 10. nbinno.com [nbinno.com]

- 11. westliberty.edu [westliberty.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. nbinno.com [nbinno.com]

An In-depth Technical Guide on the Structure and Bonding of Tetrabutylammonium Bifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Role of Tetrabutylammonium Bifluoride in Modern Chemistry

This compound (TBABF), with the chemical formula [N(C₄H₉)₄]⁺[FHF]⁻, is a quaternary ammonium salt that has garnered significant attention in synthetic chemistry.[1][2] Its utility stems from its role as a soluble and effective source of the bifluoride ion (HF₂⁻) in organic solvents.[1] This property makes it a valuable reagent, particularly as a nucleophilic fluorinating agent for the synthesis of organofluorine compounds.[1][3] The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties, a strategy widely employed in the development of pharmaceuticals and agrochemicals. Beyond fluorination, TBABF also finds application as a phase-transfer catalyst and in the synthesis of advanced materials.[4][5] A thorough understanding of its structure and the nature of its chemical bonds is paramount for optimizing its reactivity and developing new applications.

The Molecular Architecture: A Tale of Two Ions

The structure of this compound is best understood by considering its constituent ions: the large, organic tetrabutylammonium cation ([N(C₄H₉)₄]⁺) and the linear, inorganic bifluoride anion ([FHF]⁻).

The Tetrabutylammonium Cation: A Lipophilic Counterpart

The tetrabutylammonium cation consists of a central nitrogen atom bonded to four butyl groups.[6] This bulky, non-polar cation is responsible for the salt's solubility in a wide range of organic solvents.[6] The tetrahedral arrangement of the butyl chains around the nitrogen atom effectively shields the positive charge, minimizing strong electrostatic interactions with the solvent and other ions. This lipophilicity is crucial for its function as a phase-transfer catalyst, facilitating the transport of the bifluoride anion into organic phases where reactions can occur.

Caption: Ball-and-stick model of the tetrabutylammonium cation.

The Bifluoride Anion: A Uniquely Strong Hydrogen Bond

The bifluoride anion, [FHF]⁻, is a linear and centrosymmetric species with D∞h point group symmetry.[7] It is renowned for featuring the strongest known hydrogen bond.[7] The F-H bond length is approximately 114 pm, and the F-F distance is about 229 pm.[7] The exceptional strength of this hydrogen bond is reflected in its high bond dissociation energy of roughly 45 kcal/mol.[7]

The bonding in the bifluoride anion is not a simple electrostatic interaction. Molecular orbital theory describes it as a three-center four-electron (3c-4e) bond.[7][8] More recent studies using spin-coupled generalized valence bond (SCGVB) theory suggest that the bonding represents a novel motif, distinct from traditional hydrogen or covalent bonds.[9][10][11] This model describes the structure as two polarized, delocalized fluoride anions held together by a positively charged hydrogen atom, resembling a proton-bound anion pair.[9][10][11] This unique electronic structure results in a single-well potential energy surface, as confirmed by spectroscopic evidence, which contrasts with the double-well potential typical of weaker hydrogen bonds.[7]

Caption: The linear structure of the bifluoride anion.

Spectroscopic Characterization: Unveiling the Structure

A combination of spectroscopic techniques is employed to confirm the structure and bonding within this compound.

| Spectroscopic Technique | Tetrabutylammonium Cation (Approximate Shifts) | Bifluoride Anion (Approximate Shifts) | Key Insights |

| ¹H NMR | δ ~3.3 ppm (t, -N-CH ₂-), ~1.6 ppm (m, -CH₂-CH ₂-), ~1.4 ppm (m, -CH₂-CH ₃), ~0.9 ppm (t, -CH ₃) | δ ~16.5 ppm (broad singlet) | Confirms the presence of the butyl chains and the unique, highly deshielded proton in the strong hydrogen bond of the bifluoride anion. |

| ¹³C NMR | δ ~58 ppm (-C H₂-N), ~24 ppm (-C H₂-), ~20 ppm (-C H₂-), ~13 ppm (-C H₃)[1] | Not applicable | Provides a detailed fingerprint of the carbon skeleton of the tetrabutylammonium cation. |

| ¹⁹F NMR | Not applicable | δ ~-145 to -150 ppm | The chemical shift is highly sensitive to the solvent and cation, but it confirms the presence of the fluoride species. |

| IR Spectroscopy | C-H stretching (~2870-2960 cm⁻¹), C-H bending (~1380-1470 cm⁻¹) | Asymmetric H-F stretch (ν₃) ~1450-1600 cm⁻¹, F-H-F bend (ν₂) ~1215-1521 cm⁻¹[7] | The strong, broad absorption for the asymmetric H-F stretch is a hallmark of the bifluoride anion's exceptionally strong hydrogen bond. |

Synthesis of this compound: A Practical Protocol

Several methods exist for the synthesis of TBABF, with neutralization reactions being a common and straightforward approach.[1]

Experimental Protocol: Synthesis via Neutralization

This protocol details the synthesis of this compound from tetrabutylammonium hydroxide and hydrofluoric acid.

Materials:

-

Tetrabutylammonium hydroxide (40 wt. % in H₂O)

-

Hydrofluoric acid (48 wt. % in H₂O)

-

Deionized water

-

Polypropylene or Teflon labware (glassware must be avoided due to etching by HF)

Procedure:

-

In a fume hood, carefully add a stoichiometric amount of tetrabutylammonium hydroxide solution to a polypropylene beaker.

-

Slowly and with constant stirring, add a stoichiometric amount of hydrofluoric acid to the beaker. This is an exothermic reaction, so cooling in an ice bath is recommended.

-

After the addition is complete, allow the solution to stir at room temperature for one hour to ensure complete neutralization.

-

Remove the water under reduced pressure (rotary evaporation) to obtain the crude product.

-

The resulting solid can be further purified by recrystallization from a suitable solvent system, such as a mixture of acetonitrile and diethyl ether.

-

Dry the purified crystals under vacuum to yield this compound.

Self-Validation:

-

The progress of the neutralization can be monitored using a pH meter (with an HF-resistant probe) to ensure a final neutral pH.

-

The identity and purity of the final product should be confirmed by NMR and IR spectroscopy, comparing the obtained spectra with literature values.

Caption: Workflow for the synthesis of TBABF.

Applications in Drug Development and Organic Synthesis

The unique properties of this compound make it a powerful tool for chemists.

-

Nucleophilic Fluorination: TBABF is an efficient reagent for the conversion of alkyl halides and triflates to their corresponding fluorides, a crucial transformation in the synthesis of many pharmaceuticals.[1][3]

-

Halofluorination: It is also utilized in the halofluorination of alkenes, where it can exhibit both stereospecificity and regioselectivity.[12]

-

Catalysis: The tetrabutylammonium cation can act as a phase-transfer catalyst, while the bifluoride anion can catalyze certain reactions, such as the addition of silylalkynes to carbonyl compounds.[4][13]

-

Desilylation: While tetrabutylammonium fluoride (TBAF) is more commonly known for this, TBABF can also act as a desilylating agent.[14]

Conclusion

This compound is a compound of significant interest due to the unique properties of its constituent ions. The lipophilic nature of the tetrabutylammonium cation provides solubility in organic media, while the bifluoride anion, with its exceptionally strong and unique hydrogen bond, serves as an effective fluoride source and catalyst. A comprehensive understanding of its structure, bonding, and reactivity, as elucidated by spectroscopic and synthetic methodologies, is essential for its continued and innovative application in research, particularly in the fields of drug discovery and materials science.

References

- 1. This compound|CAS 23868-34-0 [benchchem.com]

- 2. This compound | C16H37F2N | CID 10891295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 23868-34-0 | TCI AMERICA [tcichemicals.com]

- 6. Tetrabutylammonium - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Bifluoride - Wikipedia [en.wikipedia.org]

- 9. Nature of the Bonding in the Bifluoride Anion, FHF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Tetrabutylammonium Fluoride (TBAF)-Catalyzed Addition of Substituted Trialkylsilylalkynes to Aldehydes, Ketones, and Trifluoromethyl Ketones [organic-chemistry.org]

- 14. Tetrabutylammonium fluoride-assisted rapid N9-alkylation on purine ring: Application to combinatorial reactions in microtiter plates for the discovery of potent sulfotransferase inhibitors in situ - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Tetrabutylammonium bifluoride

An In-depth Technical Guide to Tetrabutylammonium Bifluoride: Properties, Applications, and Experimental Protocols

This guide provides a comprehensive overview of this compound (TBABF), a versatile and highly valued reagent in modern organic synthesis. Designed for researchers, chemists, and drug development professionals, this document delves into the core physical and chemical properties of TBABF, its applications, and detailed protocols for its use and characterization. The content is structured to offer not just data, but also the scientific reasoning behind its utility and handling, ensuring both technical accuracy and practical insight.

Introduction to this compound (TBABF)

This compound, with the chemical formula C₁₆H₃₇F₂N, is a quaternary ammonium salt that serves as a soluble and mild source of the bifluoride ion (HF₂⁻) in organic solvents.[1] Unlike its more common counterpart, tetrabutylammonium fluoride (TBAF), which is notoriously hygroscopic and basic, TBABF offers enhanced stability and milder reactivity.[1] This makes it a preferred reagent for a variety of transformations where precise control is paramount, particularly in the synthesis of complex organofluorine compounds which are prevalent in pharmaceuticals and agrochemicals.[1][2]

The primary utility of TBABF stems from its ability to act as an effective nucleophilic fluorinating agent. The tetrabutylammonium cation, with its lipophilic alkyl chains, ensures solubility in a wide range of organic solvents, effectively transporting the bifluoride anion into the organic phase where it can participate in reactions.[3] This phase-transfer capability is crucial for its function. This guide will explore the properties that make TBABF an indispensable tool for the modern chemist.

Core Physical and Chemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in any experimental setting.

Physical Properties

TBABF is typically supplied as a colorless to reddish or pale yellow clear liquid, and it is known to be hygroscopic.[1][4] Key physical and identifying properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₃₇F₂N | [1][5] |

| Molecular Weight | 281.47 g/mol | [5][6] |

| CAS Number | 23868-34-0 | [1][5] |

| Appearance | Colorless to reddish clear liquid | [1][7] |

| IUPAC Name | tetrabutylazanium;fluoride;hydrofluoride | [5][8] |

| Synonyms | Tetrabutylammonium hydrogen difluoride, TBABF | [8][9] |

Solubility

The solubility of TBABF is dictated by its ionic nature. The large, nonpolar tetrabutylammonium cation provides solubility in organic media, while the bifluoride anion contributes to its solubility in polar environments.

-

Polar Aprotic Solvents : Exhibits high solubility in solvents like tetrahydrofuran (THF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO), making these the preferred media for many of its applications.[10]

-

Polar Protic Solvents : Shows good solubility in water, a characteristic typical of ionic ammonium salts.[10]

-

Nonpolar Solvents : Demonstrates negligible solubility in nonpolar solvents such as hexane, benzene, and toluene.[10]

Stability and Handling

TBABF is more stable than anhydrous TBAF, which is prone to decomposition via Hofmann elimination.[1][11] However, TBABF is hygroscopic and should be stored under an inert atmosphere in a cool, dry place to prevent degradation from moisture.[7][12] It is corrosive and causes severe skin burns and eye damage, necessitating the use of appropriate personal protective equipment (PPE) during handling.[1][5]

Chemical Reactivity and Synthetic Applications

The reactivity of TBABF is centered around the bifluoride anion, which acts as a nucleophile and a mild base. This dual nature allows for a range of synthetic transformations with high selectivity.

Nucleophilic Fluorination

The most prominent application of TBABF is as a nucleophilic fluorinating agent. It is exceptionally effective for the SN2 conversion of alcohols (activated as triflates or other good leaving groups) and alkyl halides to their corresponding alkyl fluorides.[1][13]

Causality: The bifluoride ion (HF₂⁻) is a weaker base compared to the fluoride ion (F⁻) in anhydrous TBAF. This reduced basicity significantly suppresses competing elimination (E2) reactions, leading to higher yields of the desired substitution product. This is a critical advantage in the synthesis of complex molecules where the formation of olefin byproducts is undesirable.[1]

Caption: SN2 fluorination of an alkyl triflate using TBABF.

Halofluorination of Alkenes

In combination with N-halosuccinimides (NXS, where X = Cl, Br, I), TBABF facilitates the halofluorination of alkenes. This reaction typically proceeds with anti-stereospecificity and follows Markovnikov regioselectivity for unsymmetrical olefins.[1]

Desilylation Reactions

Similar to other fluoride sources, TBABF can be used as a desilylating agent to cleave silicon-based protecting groups, such as silyl ethers (e.g., TBDMS, TIPS).[1][14] The fluoride ion's high affinity for silicon drives the reaction, liberating the protected alcohol. The milder nature of TBABF can offer greater selectivity in molecules with multiple sensitive functional groups compared to the more aggressive TBAF.

Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of TBABF.

-

¹H NMR Spectroscopy : The proton NMR spectrum is dominated by the signals from the tetrabutylammonium cation. One would expect to see three multiplets in the approximate range of 0.9-3.4 ppm, corresponding to the methyl (CH₃), methylene (CH₂), and alpha-methylene (N-CH₂) protons of the butyl chains.[15][16]

-

¹⁹F NMR Spectroscopy : The fluorine NMR spectrum provides a definitive signature for the bifluoride anion. A characteristic signal for the [FHF]⁻ ion is observed, which can be distinguished from the signal of a free fluoride ion (F⁻).[17][18] For example, in the presence of commercially available TBAF which contains water, a signal for HF₂⁻ can be observed around -157 ppm.[18]

-

Infrared (IR) Spectroscopy : The IR spectrum of TBABF will show characteristic C-H stretching and bending vibrations from the tetrabutylammonium cation around 2800-3000 cm⁻¹ and 1400-1500 cm⁻¹, respectively.[19][20] The vibrations associated with the bifluoride anion are also key identifiers.

Experimental Protocols

Adherence to validated protocols is critical for safety, reproducibility, and success.

Protocol for Safe Handling and Storage

Trustworthiness: This protocol integrates standard laboratory safety procedures with specific considerations for the hazards associated with TBABF.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene are suitable), and chemical splash goggles. Work must be conducted in a well-ventilated chemical fume hood.[21]

-

Dispensing: TBABF is often supplied as a solution or a neat liquid. Use a syringe or cannula for transfers to minimize atmospheric exposure. If weighing the neat material, do so quickly and in a controlled environment.

-

Storage: Store the reagent in its original container, tightly sealed, under an inert atmosphere (e.g., nitrogen or argon). It is best kept in a cool, dry place away from incompatible materials like strong acids and oxidizing agents.[7]

-

Spill & Waste Management: Neutralize small spills with a suitable absorbent material. Dispose of TBABF and any contaminated materials as hazardous chemical waste in accordance with local regulations.[22]

Protocol for Nucleophilic Fluorination of an Alkyl Triflate

Expertise & Experience: This protocol details a representative fluorination reaction. The choice of an anhydrous solvent is critical, as water can reduce the nucleophilicity of the fluoride source.

Caption: Workflow for a typical nucleophilic fluorination reaction.

Methodology:

-

Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, add the alkyl triflate (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.1 M).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add a solution of this compound (1.2-1.5 eq) in THF dropwise over 5-10 minutes.

-

Reaction Execution: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for the required time (typically 2-12 hours), monitoring the reaction's progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and quench by washing with saturated aqueous sodium bicarbonate solution, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure alkyl fluoride.

Conclusion

This compound has established itself as a superior reagent for nucleophilic fluorination and other selective transformations in organic chemistry. Its enhanced stability, milder reactivity, and excellent solubility in organic solvents provide significant advantages over traditional fluoride sources like TBAF.[1] By understanding its fundamental physical and chemical properties and adhering to rigorous experimental protocols, researchers and drug development professionals can effectively leverage TBABF to construct complex fluorinated molecules with high efficiency and control.

References

- 1. This compound|CAS 23868-34-0 [benchchem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. CAS 23868-34-0: tetrabutylammonium hydrogen difluoride sol [cymitquimica.com]

- 5. This compound | C16H37F2N | CID 10891295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tetrabutylammonium Hydrogen Difluoride | C16H37F2N | CID 22258722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 23868-34-0 | TCI AMERICA [tcichemicals.com]

- 8. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 9. 四正丁基二氟化铵氢氟酸盐 溶液 ~50% in acetonitrile | Sigma-Aldrich [sigmaaldrich.com]

- 10. Buy this compound | 23868-34-0 [smolecule.com]

- 11. mdpi.com [mdpi.com]

- 12. 四丁基氟化铵 溶液 1.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. nbinno.com [nbinno.com]

- 15. researchgate.net [researchgate.net]

- 16. Tetrabutylammonium fluoride(429-41-4) 1H NMR spectrum [chemicalbook.com]

- 17. homepages.uni-regensburg.de [homepages.uni-regensburg.de]

- 18. researchgate.net [researchgate.net]

- 19. Infrared spectroscopic studies of hydrogen bonding in triethylammonium salts. Part 4.—Rearrangement of hydrogen-bonded ion pairs of triethylammonium salts caused by interaction with tetrabutylammonium salts in solution - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 20. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 22. westliberty.edu [westliberty.edu]

A Senior Application Scientist's Guide to Tetrabutylammonium Bifluoride: A Superior Reagent for Nucleophilic Fluorination

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Quest for a Practical "Naked" Fluoride Source

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, agrochemicals, and materials science. The unique physicochemical properties imparted by the fluorine atom—such as enhanced metabolic stability, increased lipophilicity, and modulated acidity/basicity—make it a powerful tool for molecular design. Nucleophilic fluorination, the direct displacement of a leaving group by a fluoride ion, represents the most atom-economical pathway to form a C-F bond.

However, the practical application of this fundamental reaction is fraught with challenges. Simple inorganic fluorides like potassium fluoride (KF) suffer from low solubility in organic solvents and high lattice energy, necessitating harsh reaction conditions. The archetypal "naked" fluoride source, tetrabutylammonium fluoride (TBAF), while highly reactive, is notoriously hygroscopic.[1][2][3] The presence of water significantly dampens its reactivity and promotes side reactions.[2][3] The arduous task of preparing truly anhydrous TBAF often leads to its decomposition via Hofmann elimination, generating tributylamine and the bifluoride ion ([HF₂]⁻), thereby contaminating the reaction.[4]

This guide introduces Tetrabutylammonium Bifluoride (TBABF, [Bu₄N][HF₂]) as a superior, operationally simple alternative. As a stable, crystalline, and significantly less hygroscopic solid, TBABF serves as a practical and reliable precursor to the highly nucleophilic, anhydrous fluoride ion required for a range of sensitive chemical transformations.[5][6] We will explore the fundamental principles governing its reactivity, provide field-proven experimental protocols, and present a comparative analysis that establishes TBABF as an indispensable tool for the modern synthetic chemist.

The Bifuoride Anion: A Tamed Source of Potent Nucleophilicity

The efficacy of TBABF lies in the chemical nature of the bifluoride anion, [F-H-F]⁻. This symmetrical, linear anion is stabilized by one of the strongest known hydrogen bonds. In solution, it exists in equilibrium with the fluoride ion (F⁻) and hydrogen fluoride (HF).

It is this equilibrium that allows TBABF to act as an in situ source of anhydrous fluoride. The bifluoride anion itself is a weak nucleophile, but the small equilibrium concentration of dissociated "naked" fluoride is exceptionally reactive. As the fluoride ion is consumed in the desired nucleophilic substitution, the equilibrium shifts to release more, providing a controlled, sustained source of the active nucleophile.

This controlled release mechanism is the key to TBABF's superior performance. It mitigates the high basicity associated with a bulk concentration of "naked" fluoride, which often leads to undesired elimination side reactions, especially with secondary substrates.[6][7] A comparative study on the fluorination of triflates demonstrated that TBABF yielded the desired product with minimal elimination (3%), whereas the more basic TBAF resulted in significant elimination byproducts (28%).[6]

Caption: The TBABF equilibrium provides a sustained, low concentration of highly reactive "naked" fluoride.

Comparative Advantages of TBABF Over Other Fluoride Sources

The choice of a fluoride source is critical to the success of a fluorination reaction. TBABF offers a compelling balance of reactivity, selectivity, and ease of handling that distinguishes it from other common reagents.

| Feature | This compound (TBABF) | Tetrabutylammonium Fluoride (TBAF) | Potassium Fluoride (KF) |

| Physical Form | Crystalline Solid | Hygroscopic solid/solution in THF[8] | Crystalline Solid |

| Hygroscopicity | Low | Very High[4] | Low |

| Solubility | Good in organic solvents (THF, MeCN)[9] | Good in organic solvents[10] | Poor in aprotic solvents |

| Basicity | Weakly basic[6][7] | Strongly basic[11] | Moderately basic |

| Reactivity | High nucleophilicity, low basicity | High nucleophilicity and basicity[12] | Low reactivity, requires high T or PTC |

| Side Reactions | Minimal elimination[6] | Prone to elimination & decomposition[4][6] | Elimination at high temperatures |

| Handling | Operationally simple, stable to storage | Requires strictly anhydrous conditions[4] | Requires spray-drying or phase-transfer catalyst |

Field-Proven Applications & Experimental Protocols

TBABF has demonstrated exceptional utility in two primary classes of reactions: nucleophilic substitution and desilylation.

Nucleophilic Fluorination of Alkyl Sulfonates

One of the most powerful applications of TBABF is the conversion of alcohols to alkyl fluorides via their corresponding sulfonate esters (e.g., triflates, tosylates, or mesylates). This two-step sequence is often superior to direct alcohol fluorination methods (e.g., using DAST), especially for sensitive substrates. The mild conditions and high yields achievable with TBABF make it an optimal choice for late-stage fluorination in complex molecule synthesis.[6][7][13]

Causality Behind the Protocol:

-

Substrate Choice: Triflates are excellent leaving groups, facilitating Sɴ2 displacement even at room temperature.[7][13] Mesylates and tosylates are also effective but may require gentle heating.

-

Solvent: Anhydrous aprotic polar solvents like acetonitrile (MeCN) or tetrahydrofuran (THF) are used to solubilize the reagents and promote the Sɴ2 mechanism without interfering with the nucleophile.

-

Inert Atmosphere: Essential for preventing the reaction of TBABF with atmospheric moisture, which would generate HF and reduce the concentration of the active fluoride nucleophile.

Detailed Protocol: Fluorination of a Primary Alkyl Triflate

Objective: To convert (S)-2-(benzyloxy)propyl-1-trifluoromethanesulfonate to (S)-1-(benzyloxy)-2-fluoropropane.

Materials:

-

(S)-2-(benzyloxy)propan-1-ol (1 equiv)

-

Pyridine (1.5 equiv)

-

Triflic anhydride (1.2 equiv)

-

This compound (TBABF) (1.5 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Acetonitrile (MeCN)

-

Saturated aq. NaHCO₃, Diethyl ether, Brine, MgSO₄

Procedure:

-

Triflate Formation (Step 1): a. To a flame-dried, N₂-purged round-bottom flask, add the alcohol (1.0 equiv) and anhydrous DCM. Cool the solution to 0 °C in an ice bath. b. Add pyridine (1.5 equiv) dropwise, followed by the slow, dropwise addition of triflic anhydride (1.2 equiv). Rationale: Pyridine acts as a base to neutralize the triflic acid byproduct. The reaction is exothermic and performed at 0 °C to minimize side reactions. c. Stir the reaction at 0 °C for 30 minutes. Monitor by TLC until the starting alcohol is consumed. d. Quench the reaction by adding saturated aq. NaHCO₃. Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo. Do not heat the crude triflate. Rationale: Triflates, especially secondary ones, can be unstable and should be used immediately without purification.[6][13]

-

Fluorination (Step 2): a. To a separate flame-dried, N₂-purged flask, add TBABF (1.5 equiv) and anhydrous MeCN. b. Dissolve the crude triflate from Step 1 in a minimal amount of anhydrous MeCN and add it to the TBABF solution via cannula. c. Stir the reaction at room temperature for 1-3 hours. Monitor by TLC or ¹⁹F NMR. Rationale: The reaction proceeds smoothly at ambient temperature, a key advantage of TBABF's high reactivity.[6] d. Upon completion, dilute the reaction mixture with diethyl ether and water. e. Separate the layers and extract the aqueous phase with diethyl ether (2x). f. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo. g. Purify the crude product by flash column chromatography (silica gel, appropriate eluent system) to yield the pure alkyl fluoride.

Caption: Experimental workflow for the two-step conversion of an alcohol to an alkyl fluoride using TBABF.

Desilylation of Protecting Groups

Like other fluoride sources, TBABF is an effective reagent for cleaving silicon-based protecting groups, such as the tert-butyldimethylsilyl (TBS) ether.[5] The high affinity of fluoride for silicon drives the reaction, forming a strong Si-F bond and liberating the protected alcohol.[9][14] The advantage of using TBABF here is its predictable reactivity and lower basicity, which can be beneficial for substrates sensitive to base-mediated epimerization or degradation.

Detailed Protocol: TBS Deprotection

Objective: To deprotect a TBS-protected secondary alcohol.

Materials:

-

TBS-protected alcohol (1 equiv)

-

This compound (TBABF) (1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aq. NH₄Cl, Ethyl Acetate, Brine, MgSO₄

Procedure:

-

To a round-bottom flask, add the TBS-protected alcohol (1.0 equiv) and anhydrous THF.

-

Add TBABF (1.2 equiv) in one portion at room temperature. Rationale: The reaction is typically fast at room temperature. For sterically hindered or less reactive silyl ethers, gentle heating (e.g., to 40 °C) may be required.

-

Stir the mixture and monitor the reaction by TLC. The reaction is usually complete within 30 minutes to 2 hours.

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude alcohol by flash column chromatography.

Safety and Handling

While TBABF is significantly easier and safer to handle than anhydrous TBAF, it is not without hazards. It is classified as a corrosive material that can cause severe skin burns and eye damage.[15] Upon contact with acid or water, it can release hydrogen fluoride (HF), a highly toxic and corrosive gas.

Mandatory Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and fluoride-resistant gloves (e.g., neoprene or nitrile).

-

Ventilation: Handle TBABF exclusively within a certified chemical fume hood to prevent inhalation of any potential HF vapors.[5]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from acids and moisture.

-

Spills: Neutralize small spills with a suitable agent like calcium carbonate before cleanup.

Conclusion and Future Outlook

This compound has firmly established itself as a premier reagent for nucleophilic fluorination. Its unique ability to deliver a controlled, sustained flux of anhydrous fluoride ion in situ overcomes the primary limitations of both traditional inorganic salts and the notoriously difficult-to-handle TBAF. The operational simplicity, mild reaction conditions, and high selectivity against elimination byproducts make TBABF an invaluable asset for chemists in pharmaceutical R&D, agrochemical synthesis, and materials science. As the demand for complex, selectively fluorinated molecules continues to grow, the adoption of robust and reliable reagents like TBABF will be paramount to driving innovation and success.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound|CAS 23868-34-0 [benchchem.com]

- 6. Nucleophilic Fluorination of Triflates by this compound [organic-chemistry.org]

- 7. Nucleophilic fluorination of triflates by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tetrabutylammonium fluoride | 429-41-4 [chemicalbook.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Tetra-n-Butyl Ammonium Fluoride (TBAF) as an Efficient Catalyst | Bentham Science [eurekaselect.com]

- 11. nbinno.com [nbinno.com]

- 12. Page loading... [wap.guidechem.com]

- 13. Nucleophilic fluorination of triflates by this compound. | Semantic Scholar [semanticscholar.org]

- 14. What are the reaction mechanisms involving Tetrabutylammonium Fluoride? - Blog [chemkente.com]

- 15. This compound | C16H37F2N | CID 10891295 - PubChem [pubchem.ncbi.nlm.nih.gov]

Understanding the reactivity of the bifluoride anion [HF₂]⁻

<An In-depth Technical Guide to the Reactivity of the Bifluoride Anion [HF₂]⁻

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bifluoride anion, [HF₂]⁻, stands as a cornerstone reagent in modern chemistry, distinguished by its unique structural and reactive properties. Centered around the strongest known hydrogen bond, its reactivity profile is multifaceted, enabling its use as a mild and selective nucleophilic fluoride source, a hydrogen-bond donor/acceptor, and a catalyst in a variety of organic transformations. This guide provides an in-depth exploration of the fundamental principles governing the reactivity of [HF₂]⁻, its practical applications in synthesis, and the critical safety protocols required for its handling. By synthesizing foundational theory with field-proven experimental insights, this document serves as a comprehensive resource for professionals leveraging fluoride chemistry in research and development.

Introduction: The Unique Stature of the Bifluoride Anion

The bifluoride ion, [HF₂]⁻, is a linear, centrosymmetric triatomic anion composed of a hydrogen atom symmetrically positioned between two fluorine atoms.[1] Its significance stems from the F-H-F bond, which is recognized as the strongest known hydrogen bond, with a bond dissociation energy of approximately 45 kcal/mol (>155 kJ mol⁻¹).[1][2] This exceptional stability and unique structure impart a nuanced reactivity that distinguishes it from other fluoride sources. Unlike highly basic and hygroscopic "naked" fluoride reagents like tetrabutylammonium fluoride (TBAF), bifluoride salts such as potassium bifluoride (KHF₂) and tetrabutylammonium bifluoride (TBABF) offer a milder, more selective, and often more practical alternative for introducing fluorine into organic molecules.[3] This guide will dissect the core principles of [HF₂]⁻ reactivity, from its fundamental bonding to its application in sophisticated synthetic protocols.

Structure and Bonding: The Heart of Reactivity

The distinct behavior of the bifluoride anion is a direct consequence of its electronic and geometric structure. Understanding this structure is paramount to predicting and controlling its reactivity.

The Symmetric Hydrogen Bond

The [HF₂]⁻ anion possesses a linear and centrosymmetric structure (D∞h symmetry).[4] The proton is located exactly halfway between the two fluorine atoms, a feature that defines it as a symmetric hydrogen bond.[5] This is not a typical hydrogen bond but rather a more complex three-center four-electron (3c-4e) bond.[1][2][4][5] This bonding model, supported by molecular orbital theory, describes a delocalized system where the bonding resembles that of a proton-bound anion pair, representing a crossover from a traditional hydrogen bond to a chemical bond.[6]

Experimental data confirms this unique structure. The F-H bond length is approximately 114 pm, and the F-F distance is about 229 pm.[1] Spectroscopic studies reveal a single-well potential energy surface, unlike the double-well potential seen in weaker, asymmetric hydrogen bonds.[1]

Table 1: Structural and Energetic Properties of the Bifluoride Anion

| Property | Value | Source(s) |

| Molecular Geometry | Linear, Centrosymmetric (D∞h) | [1][4] |

| F-H Bond Length | ~114 pm | [1][4] |

| F-F Internuclear Distance | ~229 pm | [1] |

| Bond Dissociation Energy | >155 kJ/mol (~45 kcal/mol) | [1][2] |

| Bonding Model | 3-center 4-electron (3c-4e) bond | [1][2][4] |

Visualization of the Bifluoride Anion Structure

The linear, symmetric nature of the anion is fundamental to its chemical character.

References

- 1. grokipedia.com [grokipedia.com]

- 2. alchetron.com [alchetron.com]

- 3. This compound|CAS 23868-34-0 [benchchem.com]

- 4. Bifluoride - Wikipedia [en.wikipedia.org]

- 5. Symmetric hydrogen bond - Wikipedia [en.wikipedia.org]

- 6. Nature of the Bonding in the Bifluoride Anion, FHF - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Tetrabutylammonium Bifluoride in Organic Solvents

Foreword: Navigating the Nuances of Fluoride Chemistry

Tetrabutylammonium bifluoride (TBABF) has carved a significant niche in modern organic synthesis, primarily as a soluble and effective fluoride source. Its utility in nucleophilic fluorination and other transformations is intrinsically linked to its solubility characteristics in various organic media. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the solubility of TBABF. We will delve into the theoretical underpinnings of its dissolution, present available solubility data, provide a robust experimental protocol for solubility determination, and discuss the practical implications for synthetic chemistry. Our approach is grounded in scientific integrity, aiming to provide not just data, but a deeper understanding of the principles at play.

The Molecular Architecture and its Influence on Solubility

This compound is a quaternary ammonium salt with the chemical formula [(CH₃CH₂CH₂CH₂)₄N]⁺[FHF]⁻. Its solubility is a direct consequence of the interplay between its constituent ions and the solvent molecules.

-

The Tetrabutylammonium (TBA) Cation: The large, sterically hindered TBA cation, with its four butyl chains, imparts a significant degree of lipophilicity to the salt. This nonpolar character is crucial for its solubility in less polar organic solvents compared to inorganic fluoride salts like potassium fluoride. The TBA cation interacts with organic solvents primarily through van der Waals forces.

-

The Bifluoride (FHF)⁻ Anion: The bifluoride anion is a linear, symmetric species where a proton is strongly hydrogen-bonded between two fluoride ions. This anion is less basic and less hygroscopic than the "naked" fluoride ion (F⁻), which contributes to the stability and selectivity of TBABF in reactions.[1] The dissolution of this ionic species is highly dependent on the solvent's ability to solvate it effectively.

The overall solubility of TBABF is a delicate balance between the lattice energy of the salt and the solvation energies of the individual ions in a given solvent.

A Survey of this compound Solubility

Table 1: Qualitative and Semi-Quantitative Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Dielectric Constant (20°C) | Qualitative Solubility | Observations and Remarks |

| Polar Aprotic Solvents | ||||

| Acetonitrile | CH₃CN | 37.5 | Highly Soluble/Miscible | Commercially available as a ~50% solution, indicating high solubility.[2][3][4] The solvent's high polarity and ability to solvate cations are key. |

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | Highly Soluble/Miscible | A preferred solvent for many synthetic applications involving TBABF.[5] Its ether oxygen can effectively solvate the TBA cation. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | Highly Soluble/Miscible | The high dielectric constant and strong solvating power for cations contribute to excellent solubility.[5][6][7][8][9] |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 36.7 | Soluble | Expected to be a good solvent due to its polar aprotic nature, similar to DMSO. |

| Polar Protic Solvents | ||||

| Water | H₂O | 80.1 | Soluble | The high polarity and hydrogen bonding capability of water allow for dissolution. |

| Methanol | CH₃OH | 32.7 | Soluble | The hydroxyl group can solvate both the cation and the anion. |

| Ethanol | C₂H₅OH | 24.6 | Soluble | Similar to methanol, it is a suitable solvent. |

| Nonpolar Solvents | ||||

| Hexane | C₆H₁₄ | 1.9 | Poorly Soluble/Insoluble | The nonpolar nature of hexane cannot overcome the lattice energy of the ionic salt.[5] |

| Toluene | C₇H₈ | 2.4 | Poorly Soluble/Insoluble | Similar to hexane, it is not a suitable solvent for TBABF.[5] |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Incompatible | While moderately polar, TBABF is generally considered incompatible with halogenated solvents due to potential degradation reactions.[5] |

| Chloroform | CHCl₃ | 4.8 | Incompatible | Similar incompatibility to dichloromethane.[5] |

The Dissolution Mechanism: A Deeper Dive

The dissolution of this compound in polar aprotic solvents is a thermodynamically driven process governed by the change in Gibbs free energy (ΔG = ΔH - TΔS).

A simplified representation of the dissolution process can be visualized as follows:

Caption: Dissolution of TBABF.

The process can be broken down into three conceptual steps:

-

Overcoming Lattice Energy: Energy is required to break the ionic bonds holding the TBA⁺ and (FHF)⁻ ions together in the crystal lattice.

-

Solvent Cavity Formation: Energy is needed to create a space within the solvent for the solute ions.

-

Solvation: Energy is released when the solvent molecules arrange themselves around the individual ions.

In polar aprotic solvents like acetonitrile and DMSO, the dissolution is favorable because the strong dipole-ion interactions between the solvent and the TBA⁺ and (FHF)⁻ ions release a significant amount of energy (solvation energy), which compensates for the lattice energy of the salt. The large size and diffuse charge of the TBA⁺ cation, along with the unique nature of the bifluoride anion, contribute to a lower lattice energy compared to inorganic salts, facilitating dissolution.

Experimental Protocol for Determining the Solubility of this compound

This section provides a detailed, self-validating protocol for the gravimetric determination of TBABF solubility in an organic solvent.

Materials and Equipment

-

This compound (analytical grade, dried under vacuum)

-

Organic solvent of interest (anhydrous, HPLC grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or magnetic stirrer with a hotplate

-

Thermostatically controlled water bath or oven

-

Glass vials with airtight seals (e.g., screw caps with PTFE liners)

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

Drying oven

Experimental Workflow

Caption: Workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Accurately weigh a glass vial with its cap.

-

Add a known mass of the chosen organic solvent to the vial.

-

Add an excess amount of dried TBABF to the solvent. The presence of undissolved solid is crucial to ensure the solution is saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or on a magnetic stirrer within a thermostatic bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, with continuous agitation to ensure equilibrium is reached.

-

-

Sample Withdrawal and Analysis:

-

After equilibration, cease agitation and allow the undissolved solid to settle completely.

-

Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant using a syringe fitted with a syringe filter to prevent any solid particles from being transferred.

-

Dispense the filtered aliquot into a pre-weighed, clean, and dry vial.

-

Record the mass of the vial with the aliquot.

-

-

Solvent Evaporation and Final Weighing:

-

Evaporate the solvent from the vial under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that is high enough to remove the solvent but low enough to prevent decomposition of the TBABF.

-

Once all the solvent has been removed, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried TBABF residue.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Mass of the aliquot = (Mass of vial + aliquot) - (Mass of empty vial)

-

Mass of dissolved TBABF = (Mass of vial + residue) - (Mass of empty vial)

-

Mass of solvent in the aliquot = Mass of the aliquot - Mass of dissolved TBABF

-

Solubility ( g/100 g solvent) = (Mass of dissolved TBABF / Mass of solvent in the aliquot) * 100

-

Practical Implications in Organic Synthesis

The high solubility of TBABF in common aprotic polar solvents is a key advantage in its application as a fluorinating agent.[1] Unlike inorganic fluoride salts, which often suffer from low solubility in organic media, TBABF provides a high concentration of the active bifluoride nucleophile in a homogeneous reaction environment. This leads to:

-

Faster Reaction Rates: Increased concentration of the nucleophile in solution accelerates the rate of nucleophilic substitution reactions.

-

Milder Reaction Conditions: The enhanced reactivity often allows for fluorination reactions to be carried out at lower temperatures, which can improve the selectivity and prevent the decomposition of sensitive substrates.

-

Improved Reproducibility: Homogeneous reaction mixtures are easier to control and scale up, leading to more reproducible results.

For instance, in the nucleophilic fluorination of alkyl triflates, the use of TBABF in an anhydrous solvent like THF provides excellent yields with minimal formation of elimination byproducts.[1]

Safety and Handling Considerations

This compound and its solutions are corrosive and can cause severe skin burns and eye damage. It is essential to handle this reagent with appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

The solubility of this compound is a cornerstone of its utility in modern organic chemistry. Its excellent solubility in polar aprotic solvents, driven by the favorable solvation of its constituent ions, allows it to serve as a highly effective and manageable source of nucleophilic fluoride. While comprehensive quantitative solubility data remains somewhat elusive in publicly accessible literature, the established qualitative trends and the provided experimental protocol offer a solid foundation for researchers to effectively utilize this important reagent in their synthetic endeavors. A thorough understanding of the principles governing its solubility will undoubtedly pave the way for further innovation in fluoride chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. Tetrabutylammonium hydrogen difluoride solution 50 in acetonitrile this compound [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Tetrabutylammonium hydrogen difluoride solution 50 in acetonitrile this compound [sigmaaldrich.com]

- 5. Buy this compound | 23868-34-0 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Dissolution and gelation of cellulose in TBAF/DMSO solutions: the roles of fluoride ions and water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Stability and Decomposition of Tetrabutylammonium Bifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role and Thermal Limitations of TBABF

Tetrabutylammonium bifluoride (TBABF), with the chemical formula (C₄H₉)₄N⁺HF₂⁻, is a quaternary ammonium salt that has become a vital reagent in modern organic synthesis.[1] It serves as a soluble, mild, and selective source of the bifluoride ion (HF₂⁻) in organic solvents, making it a preferred reagent for various transformations.[1] Its primary applications include acting as a nucleophilic fluorinating agent for converting alkyl halides and sulfonates to their corresponding fluorides, and as a desilylating agent for the removal of silyl protecting groups.[1] Compared to the more basic and highly hygroscopic tetrabutylammonium fluoride (TBAF), TBABF offers greater stability and minimizes undesirable side reactions like elimination.[1]

However, the efficacy of TBABF is intrinsically linked to its thermal stability. Like many quaternary ammonium salts, it is susceptible to decomposition at elevated temperatures, a factor that can significantly impact reaction outcomes, yield, and safety. Understanding the thermal behavior of TBABF is not merely an academic exercise; it is a practical necessity for any researcher employing this reagent. This guide provides an in-depth analysis of the thermal stability and decomposition pathways of TBABF, offering insights into the underlying mechanisms, analytical methodologies for its characterization, and best practices for its use and handling.

Thermal Decomposition: Mechanism and Byproducts

The generally accepted mechanism involves the fluoride or bifluoride ion acting as a base, abstracting a proton from the β-carbon of one of the butyl chains. This initiates an E2 elimination reaction, leading to the formation of tributylamine, 1-butene, and hydrogen fluoride.

Proposed Decomposition Pathway: (C₄H₉)₄N⁺HF₂⁻(s/l) → (C₄H₉)₃N(g) + CH₃CH₂CH=CH₂(g) + 2HF(g)

Studies on similar tetrabutylammonium compounds, such as tetrabutylammonium tetrafluoroborate (TBATFB) and hexafluorophosphate (TBAHFP), have shown that the primary decomposition products are indeed tributylamine and an acidic fluoride species (like HF).[2][3] It is critical to note that the liberated hydrogen fluoride is a corrosive and toxic gas, necessitating careful handling in well-ventilated areas.[6]

The following diagram illustrates the proposed decomposition pathway.

Caption: Proposed thermal decomposition of TBABF.

Analytical Techniques for Assessing Thermal Stability

To quantitatively assess the thermal stability of TBABF, two primary thermoanalytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For TBABF, a TGA experiment would reveal the onset temperature of decomposition, characterized by a significant mass loss corresponding to the volatilization of the decomposition products (tributylamine, 1-butene, and HF).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] This technique is used to identify thermal transitions such as melting, crystallization, and decomposition.[7] A DSC thermogram of TBABF would show an endothermic peak corresponding to its melting point, followed by a more complex series of peaks (which can be endothermic or exothermic) associated with the decomposition process.

The table below summarizes the expected thermal events for a quaternary ammonium salt like TBABF, although specific values require experimental determination.

| Thermal Event | Analytical Technique | Expected Observation | Significance |

| Melting | DSC | Endothermic peak | Indicates the transition from solid to liquid phase. |

| Decomposition Onset | TGA | Initial temperature of mass loss | Defines the lower limit of thermal stability. |

| Decomposition | TGA / DSC | Significant mass loss / Complex thermal events | Characterizes the temperature range and energetics of decomposition. |

Experimental Protocols for Thermal Analysis

The following protocols provide a standardized methodology for analyzing the thermal stability of TBABF. Adherence to these steps is crucial for obtaining reproducible and trustworthy data.

Protocol: TGA of this compound

-

Instrument Calibration: Calibrate the TGA instrument's temperature and mass scale according to the manufacturer's guidelines, typically using certified reference materials.

-

Sample Preparation: Place 5-10 mg of TBABF into a clean, inert TGA pan (e.g., platinum or alumina). Given that TBABF is hygroscopic, sample preparation should be performed in a controlled, low-humidity environment (e.g., a glove box) to prevent water absorption.[1]

-

Atmosphere and Flow Rate: Purge the TGA furnace with an inert gas, such as nitrogen or argon, at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

Heating Program: Heat the sample from ambient temperature to approximately 400 °C at a linear heating rate of 10 °C/min. A slower heating rate can provide better resolution of thermal events.

-

Data Analysis: Plot the mass loss (%) and the derivative of mass loss (%/°C) as a function of temperature. Determine the onset temperature of decomposition from the intersection of the baseline and the tangent of the mass loss curve.

Protocol: DSC of this compound

-

Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow using standard reference materials (e.g., indium) as specified by the manufacturer.

-

Sample Preparation: Hermetically seal 2-5 mg of TBABF in an aluminum DSC pan inside a glove box to prevent moisture uptake. An empty, hermetically sealed pan should be used as the reference.

-

Atmosphere and Flow Rate: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell with a purge rate of 20-50 mL/min.

-

Heating Program: Equilibrate the sample at a low temperature (e.g., 25 °C), then ramp the temperature up to a point beyond the decomposition temperature observed in TGA (e.g., 350 °C) at a heating rate of 10 °C/min.

-

Data Analysis: Plot the heat flow (W/g) versus temperature (°C). Identify the endothermic peak corresponding to melting and any subsequent thermal events related to decomposition. Integrate the peak areas to determine the enthalpy of these transitions.

The following diagram outlines the general workflow for these thermal analysis experiments.

Caption: Workflow for thermal analysis of TBABF.

Practical Implications and Safe Handling

The thermal lability of TBABF has direct consequences for its application in synthesis.

-

Reaction Temperature: Reactions involving TBABF should ideally be conducted at temperatures well below its decomposition onset to ensure the reagent's integrity and avoid the formation of byproducts that can complicate purification and reduce yields.[8]

-

Storage: TBABF is hygroscopic and should be stored in a cool, dry place under an inert atmosphere to prevent moisture-catalyzed decomposition.[1][9][10] The presence of water can lead to the formation of hydrogen fluoride, which can compromise the reagent's efficacy and pose a safety hazard.[11]

-

Safety: As a quaternary ammonium compound and a fluoride source, TBABF is corrosive and can cause severe skin burns and eye damage.[1][12] All handling should be performed in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.[6][13][14] In case of exposure, immediate medical attention is necessary.[6]

Conclusion

This compound is a powerful and selective fluorinating and desilylating agent, but its utility is governed by its thermal stability. Decomposition, primarily through Hofmann elimination, yields tributylamine, 1-butene, and hazardous hydrogen fluoride. A thorough understanding and characterization of its thermal properties using techniques like TGA and DSC are essential for developing robust and safe synthetic protocols. By controlling reaction temperatures and ensuring proper storage and handling, researchers can effectively harness the synthetic potential of TBABF while mitigating the risks associated with its thermal decomposition.

References

- 1. This compound|CAS 23868-34-0 [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. joac.info [joac.info]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Anhydrous tetrabutylammonium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ehs.umich.edu [ehs.umich.edu]

- 7. rigaku.com [rigaku.com]

- 8. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]

- 9. medline.com [medline.com]

- 10. content.labscoop.com [content.labscoop.com]

- 11. nbinno.com [nbinno.com]

- 12. This compound | C16H37F2N | CID 10891295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. mountsinai.org [mountsinai.org]

Methodological & Application

Application Notes and Protocols for Nucleophilic Fluorination of Alkyl Triflates using Tetrabutylammonium Biflouride (TBABF)

Introduction: The Strategic Advantage of Fluorine in Modern Drug Discovery

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, membrane permeability, binding affinity, and pKa.[1][2][3] Consequently, the development of mild, efficient, and selective methods for nucleophilic fluorination is of paramount importance to researchers, scientists, and drug development professionals.

Traditionally, nucleophilic fluorination has been hampered by challenges associated with the fluoride ion, which is often heavily solvated and can exhibit strong basicity, leading to undesired elimination side reactions.[1] Reagents like alkali metal fluorides require harsh conditions, while anhydrous tetrathylammonium fluoride (TBAF) is notoriously hygroscopic and can also promote elimination.[1][4][5] This guide details the application of tetrabutylammonium bifluoride (TBABF), a superior reagent that circumvents many of these issues, offering a practical and high-yielding pathway for the synthesis of alkyl fluorides from their corresponding triflates.[1][6][7]

The Reagent: Why Tetrabutylammonium Biflouride (TBABF)?

TBABF has emerged as a reagent of choice for nucleophilic fluorination due to a unique combination of properties that address the core challenges of this transformation.[1][6][8]

-

Weak Basicity, High Nucleophilicity: The key to TBABF's success lies in the bifluoride anion ([FHF]⁻). This species is significantly less basic than the "naked" fluoride ion (F⁻) found in anhydrous TBAF.[1][8] This attenuated basicity drastically suppresses competing elimination reactions, which are a common pitfall when using stronger fluoride sources with secondary alkyl triflates.[1] Despite its lower basicity, the bifluoride ion remains a potent nucleophile, capable of efficiently displacing the triflate leaving group.

-

Operational Simplicity: Unlike strictly anhydrous TBAF, which requires scrupulous handling to prevent hydration that would diminish its reactivity, TBABF is a more user-friendly and stable solid.[1][9] It is less hygroscopic and offers greater consistency, making it well-suited for both small-scale discovery and larger-scale process development.[1]

-

Excellent Solubility: The tetrabutylammonium cation provides excellent solubility in a wide range of common organic solvents, facilitating homogenous reaction conditions and enhancing reactivity compared to poorly soluble inorganic fluoride salts like KF and CsF.[3][10]

The confluence of these properties results in a fluorination protocol that is not only high-yielding but also exceptionally clean, minimizing the formation of problematic byproducts and simplifying downstream purification.

Reaction Mechanism and Rationale

The nucleophilic fluorination of an alkyl triflate with TBABF proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. A thorough understanding of the components is critical to appreciating the efficiency of this system.

-

The Substrate - Alkyl Triflate: The trifluoromethanesulfonate (triflate, OTf) group is an exceptionally good leaving group due to the resonance stabilization of the resulting triflate anion. This makes the carbon atom to which it is attached highly electrophilic and susceptible to nucleophilic attack. The preparation of the alkyl triflate from the corresponding alcohol is a standard prerequisite for this reaction.

-

The Nucleophile - Biflouride Ion: In solution, TBABF provides the [FHF]⁻ anion. This anion acts as the fluorine source, attacking the electrophilic carbon atom. The reaction proceeds through a pentavalent transition state, leading to inversion of stereochemistry at the reaction center, a hallmark of the SN2 pathway.

-

The Driving Force: The reaction is driven by the displacement of the highly stable triflate anion by the fluoride nucleophile. The choice of an aprotic solvent, such as tetrahydrofuran (THF), is crucial as it solvates the bulky tetrabutylammonium cation while leaving the bifluoride anion relatively "free" to act as a nucleophile.

Visualizing the SN2 Fluorination Workflow

Caption: A schematic overview of the key stages in the nucleophilic fluorination of alkyl triflates using TBABF.

Detailed Experimental Protocol: Synthesis of 2-Fluorooctane

This protocol provides a representative example for the fluorination of a secondary alkyl triflate.

Materials:

-

Octan-2-yl trifluoromethanesulfonate (1.0 mmol, 292.3 mg)

-

This compound (TBABF) (1.5 mmol, 452.7 mg)

-

Anhydrous Tetrahydrofuran (THF) (5 mL)

-

Diethyl ether (Et₂O)

-

Deionized Water

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Celite® or a small pad of silica gel

-

Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon manifold).

Procedure:

-

Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add octan-2-yl trifluoromethanesulfonate (1.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen for 5-10 minutes.

-

Solvent and Reagent Addition: Using a syringe, add anhydrous THF (5 mL) to the flask. Stir the solution until the triflate is fully dissolved. Subsequently, add TBABF (1.5 mmol) to the solution in one portion under a positive flow of nitrogen.

-